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Compound of Interest

Compound Name: Gabapentin-d4

Cat. No.: B602477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Gabapentin-d4, a deuterated analog of the widely used anticonvulsant and analgesic drug,

Gabapentin. The inclusion of deuterium atoms in the Gabapentin molecule makes it an

invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard

for the quantification of Gabapentin in biological matrices.[1][2] This document details the

probable synthetic routes, in-depth characterization methodologies, and relevant quantitative

data to support its application in research and drug development.

Synthesis of Gabapentin-d4
The synthesis of Gabapentin-d4 involves the introduction of four deuterium atoms into the

Gabapentin structure. Based on the known synthesis of Gabapentin and general deuteration

techniques, a plausible synthetic pathway is outlined below. The common route to Gabapentin

proceeds through key intermediates such as 1,1-cyclohexanediacetic acid and its monoamide,

with a crucial Hofmann rearrangement step to introduce the aminomethyl group.[3][4]

A likely strategy for the synthesis of Gabapentin-d4 involves the deuteration of a suitable

precursor. One common method for introducing deuterium is through a hydrogen-deuterium

exchange reaction on the active methylene groups adjacent to a carbonyl group.[5]

Proposed Synthetic Pathway:
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The synthesis can be envisioned to start from a precursor to 1,1-cyclohexanediacetic acid,

which is then deuterated. A subsequent Hofmann rearrangement on the deuterated

monoamide intermediate would yield Gabapentin-d4.

Precursor Synthesis Deuteration & Amidation Hofmann Rearrangement

Cyclohexanone 1,1-Cyclohexanediacetic acid precursor
Multi-step synthesis Deuterated 1,1-Cyclohexanediacetic

acid monoamide

1. Deuteration (e.g., D2O, base)
2. Amidation

Gabapentin-d4
NaOBr or NaOCl

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Gabapentin-d4.

Experimental Protocol: Synthesis of Gabapentin-d4 (Illustrative)

The following is an illustrative protocol based on known chemical transformations. Specific

reaction conditions would require optimization.

Synthesis of 1,1-Cyclohexanediacetic Acid: This intermediate can be synthesized from

cyclohexanone through a series of reactions, including the Guareschi reaction.[3]

Deuteration of 1,1-Cyclohexanediacetic Acid: The dicarboxylic acid is subjected to a

hydrogen-deuterium exchange reaction. This can be achieved by heating the acid in heavy

water (D₂O) with a catalytic amount of a strong base (e.g., NaOD). The acidic protons on the

α-carbons to the carboxyl groups are exchanged for deuterium.

Formation of Deuterated 1,1-Cyclohexanediacetic Anhydride: The deuterated diacid is then

treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic

anhydride.

Amidation: The deuterated anhydride is reacted with ammonia to selectively open the ring

and form the deuterated 1,1-cyclohexanediacetic acid monoamide.

Hofmann Rearrangement: The deuterated monoamide is then subjected to a Hofmann

rearrangement using a reagent like sodium hypobromite (NaOBr) or sodium hypochlorite
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(NaOCl). This reaction converts the amide group into a primary amine with the loss of one

carbon atom, yielding Gabapentin-d4.

Purification: The final product is purified using techniques such as recrystallization or

chromatography to achieve the desired purity.

Quantitative Data: Synthesis

Parameter Value Reference

Purity ≥95% [2]

Isotopic Purity Typically >98 atom % D [6]

Characterization of Gabapentin-d4
The structural integrity and isotopic enrichment of the synthesized Gabapentin-d4 must be

confirmed through various analytical techniques. The primary methods for characterization are

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesized Gabapentin-d4

Mass Spectrometry (LC-MS/MS) NMR Spectroscopy (1H, 13C)

Molecular Weight and
Fragmentation Pattern

Structural Confirmation and
Isotopic Enrichment

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of Gabapentin-d4.

Mass Spectrometry (MS)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common

technique for the analysis of Gabapentin and its deuterated analog.[7][8] It provides information

on the molecular weight and fragmentation pattern of the molecule, confirming the

incorporation of deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation: A solution of Gabapentin-d4 is prepared in a suitable solvent, typically

a mixture of water and an organic solvent like methanol or acetonitrile.

Chromatographic Separation: The sample is injected into an HPLC system equipped with a

suitable column (e.g., C18 or HILIC) to separate the analyte from any impurities.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass

spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to

selectively detect the precursor and product ions of Gabapentin-d4.

Quantitative Data: Mass Spectrometry

Parameter Gabapentin Gabapentin-d4 Reference

Precursor Ion (m/z) 172.1 176.3 [8]

Product Ion (m/z) 154.1 158.2 [8]

Precursor Ion (m/z) 172.0 182.0 (for d10) [7]

Product Ion (m/z) 136.9 147.2 (for d10) [7]

The mass shift of +4 Da in the precursor and product ions for Gabapentin-d4 compared to

unlabeled Gabapentin confirms the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For

Gabapentin-d4, ¹H and ¹³C NMR are used to confirm the molecular structure and to determine

the positions of deuterium incorporation.
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Expected NMR Spectral Data:

¹H NMR: The ¹H NMR spectrum of Gabapentin-d4 is expected to be similar to that of

unlabeled Gabapentin, with the key difference being the absence of signals corresponding to

the protons that have been replaced by deuterium. Specifically, the signals for the protons on

the α-carbon to the carboxylic acid and the protons on the aminomethyl group would be

significantly reduced or absent.

¹³C NMR: The ¹³C NMR spectrum of Gabapentin-d4 will show characteristic shifts for the

carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit a triplet

multiplicity in the proton-decoupled spectrum due to C-D coupling.

Experimental Protocol: NMR Analysis

Sample Preparation: A sufficient amount of the purified Gabapentin-d4 is dissolved in a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed

to confirm the structure and the sites of deuteration.

Reference NMR Data for Gabapentin (in D₂O):

Nucleus Chemical Shift (ppm)

¹H
~3.0 (s, 2H, -CH₂-NH₂), ~2.3 (s, 2H, -CH₂-

COOH), 1.4-1.6 (m, 10H, cyclohexyl)

¹³C

~181 (-COOH), ~50 (-C-CH₂-NH₂), ~45 (-CH₂-

NH₂), ~42 (-C-CH₂-COOH), ~36 (cyclohexyl),

~27 (cyclohexyl), ~22 (cyclohexyl)

Note: The exact chemical shifts can vary depending on the solvent and pH.

Application in Quantitative Analysis
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Gabapentin-d4 is primarily used as an internal standard in the quantitative analysis of

Gabapentin in biological samples such as plasma and serum.[8] Its chemical and physical

properties are nearly identical to those of Gabapentin, ensuring similar behavior during sample

preparation and analysis, while its different mass allows for its distinct detection by mass

spectrometry.

Quantitative Data: Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS

method for the quantification of Gabapentin using Gabapentin-d4 as an internal standard.

Parameter Typical Value Reference

Linearity Range 50 - 5000 ng/mL [8]

Lower Limit of Quantitation

(LLOQ)
10 - 50 ng/mL [7][8]

Intra-day Precision (%RSD) < 15% [7][9]

Inter-day Precision (%RSD) < 15% [7][9]

Accuracy (% Recovery) 85 - 115% [7][9]

This technical guide provides a foundational understanding of the synthesis and

characterization of Gabapentin-d4. The detailed methodologies and data presented herein are

intended to assist researchers and scientists in the effective utilization of this important

analytical standard in their drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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